molecular formula C12H12N4O B2602838 N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]but-2-ynamide CAS No. 2411302-51-5

N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]but-2-ynamide

Cat. No.: B2602838
CAS No.: 2411302-51-5
M. Wt: 228.255
InChI Key: DRXVUIZQAPRMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]but-2-ynamide is a compound that features a benzotriazole moiety linked to an ethyl chain, which is further connected to a but-2-ynamide group. Benzotriazole derivatives are known for their versatile applications in various fields due to their unique physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]but-2-ynamide typically involves the reaction of 1H-1,2,3-benzotriazole with an appropriate ethyl halide to form the benzotriazolyl ethyl intermediate. This intermediate is then reacted with but-2-ynoic acid or its derivatives under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for benzotriazole derivatives often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]but-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]but-2-ynamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and binding affinity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]but-2-ynamide include:

Properties

IUPAC Name

N-[2-(benzotriazol-1-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-5-12(17)13-8-9-16-11-7-4-3-6-10(11)14-15-16/h3-4,6-7H,8-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXVUIZQAPRMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.